molecular formula C19H21NO2S B7647203 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline

2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline

Cat. No.: B7647203
M. Wt: 327.4 g/mol
InChI Key: PYHBZTQQMZGPOA-UHFFFAOYSA-N
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Description

2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a sulfonyl group attached to a tetrahydronaphthalene moiety, which is further connected to a dihydroisoquinoline structure. The unique combination of these structural elements imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c21-23(22,19-10-9-15-5-1-3-7-17(15)13-19)20-12-11-16-6-2-4-8-18(16)14-20/h2,4,6,8-10,13H,1,3,5,7,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHBZTQQMZGPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrahydronaphthalene Moiety: This step involves the hydrogenation of naphthalene derivatives under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

    Sulfonylation: The tetrahydronaphthalene derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base like pyridine or triethylamine to introduce the sulfonyl group.

    Isoquinoline Formation: The final step involves the cyclization of the sulfonylated intermediate with an appropriate amine under acidic or basic conditions to form the dihydroisoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydrogenation and sulfonylation steps, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation of the final product ensures consistency and quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, thereby modulating their activity. The compound’s effects on cellular pathways and processes are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1H-isoquinoline
  • 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydroquinoline

Uniqueness

The presence of the dihydroisoquinoline structure in 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline distinguishes it from other similar compounds. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for further study and application.

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